molecular formula C15H8Br2ClNO2 B14054685 5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one

5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B14054685
M. Wt: 429.49 g/mol
InChI Key: MPIHOJMBMIMKAJ-XCVCLJGOSA-N
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Description

5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 5-chloro-2,3-dihydro-1H-indol-2-one with 3,5-dibromo-4-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to its indole core structure combined with the dibromo and hydroxyphenyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H8Br2ClNO2

Molecular Weight

429.49 g/mol

IUPAC Name

(3E)-5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one

InChI

InChI=1S/C15H8Br2ClNO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3+

InChI Key

MPIHOJMBMIMKAJ-XCVCLJGOSA-N

Isomeric SMILES

C1=CC2=C(C=C1Cl)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Origin of Product

United States

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